

Animal Models of Refsum Disease for Therapeutic Studies: Application Notes and Protocols

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This document provides detailed application notes and protocols for utilizing animal models in the preclinical evaluation of therapeutic strategies for Refsum disease. The focus is on the most common and well-characterized murine models, providing a framework for efficacy testing of novel therapeutics, including dietary interventions and gene therapies.

Overview of Animal Models

Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to defects in the peroxisomal α -oxidation pathway.[1][2][3] The primary genetic causes are mutations in the PHYH gene, encoding phytanoyl-CoA hydroxylase, or, less commonly, in the PEX7 gene, which is involved in the peroxisomal import of proteins.[1][2][4][5] Animal models that recapitulate the biochemical and pathological hallmarks of Refsum disease are indispensable for understanding its pathophysiology and for developing effective treatments.

The two most widely used and relevant mouse models are:

- Phytanoyl-CoA Hydroxylase (Phyh) Knockout Mice: These mice have a targeted disruption of the Phyh gene, directly mimicking the most common cause of Refsum disease.[1][6] When

fed a diet supplemented with phytol (a precursor to phytanic acid), these mice accumulate high levels of phytanic acid in their plasma and tissues, leading to a phenotype that mirrors the human condition, including peripheral neuropathy, cerebellar ataxia, and loss of Purkinje cells.[1][6][7]

- Peroxin 7 (Pex7) Deficient Mice: Mutations in the PEX7 gene can cause a spectrum of peroxisomal disorders, including a phenotype resembling Adult Refsum Disease.[8][9][10] Pex7-deficient mice exhibit impaired import of peroxisomal proteins, including PHYH, leading to phytanic acid accumulation.[8][9] These models are valuable for studying the broader consequences of peroxisomal dysfunction in Refsum disease.

Therapeutic Approaches and Experimental Protocols

Dietary Therapy

Dietary restriction of phytanic acid is the cornerstone of management for Refsum disease patients.[11][12][13] Animal models are crucial for evaluating the efficacy of such diets and for investigating the pathological consequences of phytanic acid accumulation.

This protocol describes the induction of a Refsum disease-like phenotype in Phyh knockout mice through dietary supplementation with phytol.

Materials:

- Phyh knockout mice and wild-type littermate controls (C57BL/6J background is common).
- Standard rodent chow.
- Phytol (e.g., from Sigma-Aldrich).
- AIN-76A modified diet, phytol-free.[14]
- Metabolic cages for sample collection.

Procedure:

- Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allow them to acclimate for at least one week before the start of the experiment.
- Baseline Diet: For one week prior to the study, feed all mice a modified AIN-76A phytol-free diet to establish baseline levels of phytanic acid.[\[14\]](#)
- Experimental Diet Preparation: Prepare phytol-supplemented diets by mixing phytol into the AIN-76A pelleted diet at desired concentrations (e.g., 0.5% or 1.0% w/w).[\[14\]](#) A control diet without phytol supplementation should also be used.
- Dietary Administration:
 - Divide the Phyh knockout mice and wild-type controls into experimental and control groups.
 - Provide the respective groups with the phytol-supplemented or control diet and water ad libitum.
 - Monitor food and water intake and body weight regularly (e.g., daily or every other day).
- Duration: The feeding study can last for several weeks (e.g., 4-12 weeks) depending on the desired severity of the phenotype.[\[15\]](#)[\[16\]](#)
- Sample Collection: At designated time points, collect blood samples via tail vein or retro-orbital bleeding for plasma phytanic acid analysis. At the end of the study, euthanize the mice and collect tissues (liver, brain, adipose tissue, etc.) for biochemical and histopathological analysis.[\[16\]](#)

This protocol outlines a dietary intervention study to assess the therapeutic potential of a phytanic acid-restricted diet in a Refsum disease mouse model.

Materials:

- Phyh knockout mice with an established Refsum disease phenotype (induced as per Protocol 1).

- Phytanic acid-restricted rodent chow (custom formulation, e.g., from Research Diets, Inc.). The goal is to reduce daily intake to less than 10 mg.[\[11\]](#)
- Standard rodent chow (as a control diet for comparison).

Procedure:

- Disease Induction: Induce a Refsum disease phenotype in a cohort of Phyh knockout mice using a phytol-supplemented diet as described in Protocol 1.
- Baseline Assessment: Before starting the dietary intervention, perform baseline assessments, including measurement of plasma phytanic acid levels and behavioral analysis (e.g., using the SHIRPA protocol).
- Dietary Intervention:
 - Divide the mice into a therapeutic group (phytanic acid-restricted diet) and a control group (standard or continued phytol-supplemented diet).
 - Provide the respective diets and water ad libitum.
 - Monitor body weight and food intake regularly.
- Monitoring and Endpoint Analysis:
 - Collect blood samples at regular intervals to monitor the reduction in plasma phytanic acid levels.
 - Perform behavioral assessments at multiple time points to evaluate functional improvement.
 - At the end of the study, euthanize the mice and collect tissues for biochemical and histopathological analysis to assess the reversal of pathological changes.

AAV-Mediated Gene Therapy

Adeno-associated virus (AAV) vectors are a promising tool for gene therapy in monogenic disorders like Refsum disease due to their safety profile and ability to achieve long-term

transgene expression.[17] The goal of AAV-based therapy in Refsum disease is to deliver a functional copy of the PHYH gene to the affected cells, primarily in the central nervous system (CNS) and liver.

This protocol provides a general overview of AAV vector production for preclinical studies. Specific details may vary depending on the AAV serotype and plasmid system used.

Materials:

- HEK293T cells.
- Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[18]
- Three-plasmid transfection system:
 - pAAV plasmid containing the transgene cassette (e.g., human PHYH cDNA under a ubiquitous or cell-specific promoter) flanked by AAV inverted terminal repeats (ITRs).
 - pHelper plasmid (providing adenovirus helper functions).
 - pAAV-RC plasmid (providing AAV Rep and Cap genes for a specific serotype, e.g., AAV9 or AAV-PHP.B for CNS targeting).[19][20]
- Transfection reagent (e.g., PEI or commercial reagents).[21]
- Buffers for cell lysis and virus purification.
- Iodixanol for gradient ultracentrifugation.[18][21]

Procedure:

- Cell Culture: Culture HEK293T cells in T150 flasks or cell stacks.[2][22]
- Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.[18]
- Virus Production: Incubate the cells for 48-72 hours to allow for AAV particle production.

- Harvesting: Harvest the cells and the culture medium. The virus can be present in both the cell lysate and the supernatant.
- Purification:
 - Lyse the cells to release the viral particles.
 - Precipitate the virus from the cell lysate and medium using polyethylene glycol (PEG).[21]
 - Purify the AAV particles using an iodixanol gradient ultracentrifugation.[18][21]
 - Remove the iodixanol and concentrate the virus using an appropriate buffer.
- Titer Determination: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR) targeting the ITRs.[21]

ICV injection in neonatal mice is an effective method for achieving widespread gene delivery to the CNS.[3][4][9][23]

Materials:

- Neonatal mouse pups (P0-P1).
- Purified AAV vector (e.g., AAV-PHP.eB-PHYH).[19][20][24][25]
- Cryo-anesthesia setup (e.g., a cold metal plate on ice).[3][23]
- Hamilton syringe with a 33-gauge needle.
- Stereotaxic apparatus for neonatal mice (optional but recommended for precision).[4]
- Trypan blue (0.05%) to visualize the injection.[11]

Procedure:

- Anesthesia: Anesthetize the neonatal pup by placing it on a cold surface for 2-3 minutes until it is immobile.[3][23]

- **Injection Site Identification:** Identify the injection site, which is typically one-third of the distance from the lambda suture to the eye, and slightly lateral to the sagittal suture.[\[23\]](#)
- **Injection:**
 - Load the Hamilton syringe with the AAV vector solution (e.g., 2 μ L total volume).
 - Gently insert the needle perpendicular to the skull to a depth of approximately 2-3 mm to reach the lateral ventricle.[\[3\]](#)[\[4\]](#)
 - Slowly inject the viral solution over 1-2 minutes.
 - Leave the needle in place for an additional 30-60 seconds to prevent backflow before slowly withdrawing it.[\[23\]](#)
- **Recovery:** Place the pup on a warming pad until it recovers normal color and movement. Return the pup to its mother.
- **Post-injection Monitoring:** Monitor the pups for survival and normal development.
- **Efficacy Assessment:** At a predetermined time point (e.g., 4-8 weeks post-injection), assess the therapeutic efficacy by measuring phytanic acid levels, performing behavioral tests, and conducting histopathological analysis of the brain.

Data Presentation and Analysis

Quantitative data from therapeutic studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Biochemical and Phenotypic Outcomes of Dietary Therapy in Phyh Knockout Mice

Parameter	Wild-Type (Control Diet)	Phyh -/- (Control Diet)	Phyh -/- (Phytol- Supplemented Diet)	Phyh -/- (Phytanic Acid- Restricted Diet)
Plasma Phytanic Acid (μmol/L)	< 1	~1	> 1000	< 100
Liver Phytanic Acid (μg/g tissue)	Undetectable	Low	High	Significantly Reduced
Body Weight Change (%)	+10%	+8%	-20%	Weight gain restored
Liver Weight (% of Body Weight)	~4%	~4%	~8%	Normalized
SHIRPA Score (Composite)	Normal	Normal	Abnormal (ataxia, tremor)	Improved
Purkinje Cell Count (cells/mm)	Normal	Normal	Reduced	Partially rescued

Note: The values presented in this table are illustrative and should be replaced with actual experimental data.

Table 2: Efficacy of AAV-PHYH Gene Therapy in Phyh Knockout Mice

Parameter	Wild-Type (Untreated)	Phyh -/- (Untreated)	Phyh -/- (AAV-PHYH Treated)
PHYH Enzyme Activity (liver)	100%	< 5%	50-80%
Plasma Phytanic Acid (μmol/L)	< 1	> 1000	< 150
Brain Phytanic Acid (μg/g tissue)	Undetectable	High	Significantly Reduced
Behavioral Score (Rotarod)	Normal	Impaired	Significantly Improved
Purkinje Cell Survival (%)	100%	~60%	~85%
Lifespan	Normal	Reduced	Extended

Note: The values presented in this table are illustrative and should be replaced with actual experimental data.

Key Experimental Protocols: Detailed Methodologies

Protocol 5: Measurement of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of phytanic acid in plasma and tissue samples.

Materials:

- Plasma or tissue homogenate.
- Internal standard (e.g., deuterated phytanic acid).[26]
- Solvents for extraction (e.g., methanol, iso-octane).[26]

- Derivatizing agent (e.g., pentafluorobenzyl bromide).[26]
- GC-MS system.

Procedure:

- Sample Preparation:
 - To a known volume of plasma or tissue homogenate, add the deuterated internal standard.
 - Extract the lipids using a suitable solvent system.
 - Hydrolyze the lipids to release free fatty acids.
- Derivatization: Derivatize the fatty acids to make them volatile for GC analysis.
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS.
 - Separate the fatty acid derivatives on a capillary column.
 - Detect and quantify the phytanic acid and the internal standard using selected ion monitoring (SIM) mode.
- Quantification: Calculate the concentration of phytanic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[27][28]

Protocol 6: SHIRPA Primary Screen for Phenotypic Assessment

The SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital, Phenotype Assessment) protocol is a standardized method for the comprehensive behavioral and functional assessment of mice.[29][30]

Materials:

- Viewing cylinder.

- Arena with a grid floor.
- Click box.
- Transparent tube for righting reflex.

Procedure:

- Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes.[\[1\]](#)
- Observation in Viewing Jar: Place the mouse in a clear cylinder and observe for spontaneous activity, tremors, and any abnormal behaviors.[\[1\]](#)[\[31\]](#)
- Transfer Arousal: Transfer the mouse from the cylinder to the arena and score its arousal level.[\[1\]](#)[\[31\]](#)
- Locomotor Activity: Record the number of squares the mouse crosses in the arena within a set time (e.g., 30 seconds).[\[1\]](#)[\[31\]](#)
- Gait and Tail Elevation: Observe the mouse's gait and tail position as it moves freely in the arena.[\[1\]](#)
- Startle Response: Test the mouse's reaction to a sudden loud noise from a click box.[\[1\]](#)
- Righting Reflex: Place the mouse in a transparent tube and quickly invert it, observing its ability to right itself.[\[1\]](#)
- Scoring: Score each parameter according to the standardized SHIRPA protocol.

Protocol 7: Quantification of Purkinje Cell Loss

This protocol describes a stereological method for quantifying the number of Purkinje cells in the cerebellum.

Materials:

- Mouse brain tissue, fixed and sectioned.
- Immunohistochemistry reagents for calbindin-D28k staining (a marker for Purkinje cells).[\[12\]](#)

- Microscope with a motorized stage and stereology software.

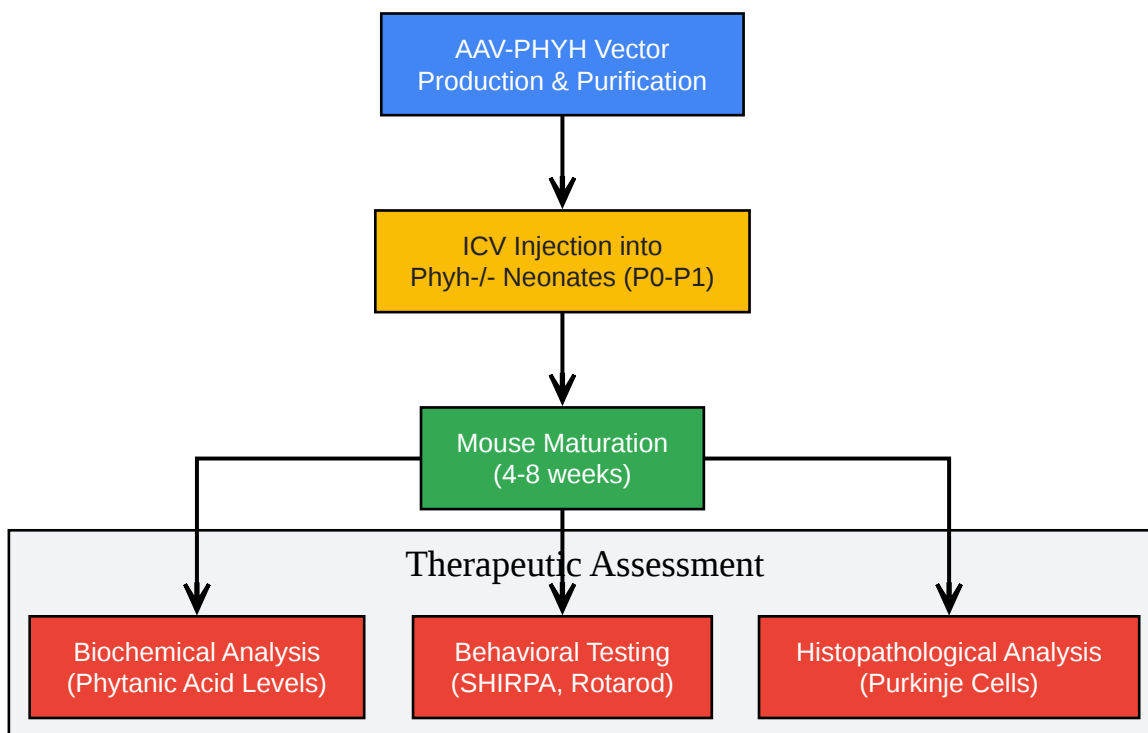
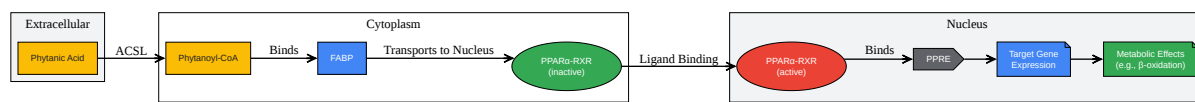
Procedure:

- Tissue Preparation: Perfuse the mouse with paraformaldehyde, dissect the brain, and cryostat-section the cerebellum.[12]
- Immunohistochemistry: Perform immunostaining for calbindin-D28k to visualize Purkinje cells.
- Stereological Counting:
 - Use the optical fractionator method, a design-based stereological technique.
 - Systematically sample sections throughout the cerebellum.
 - Within each section, use a counting frame to count Purkinje cells at randomly selected locations.
 - Only count cells that come into focus within a defined disector height.
- Data Analysis: Use the stereology software to estimate the total number of Purkinje cells in the cerebellum.[32]

Signaling Pathways and Visualization

Phytanic acid is a known activator of the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[5][6][8][33][34]

Diagram 1: Phytanic Acid-Induced PPAR α Signaling Pathway



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